(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER
Overview
Description
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER is a complex organic compound that features a unique combination of functional groups, including a brominated benzodioxole, a thiadiazole, and a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER typically involves multiple steps, starting with the bromination of 1,3-benzodioxole to form 6-bromo-1,3-benzodioxole. This intermediate is then subjected to further reactions to introduce the methoxy and thiadiazole groups. The final step involves the formation of the morpholine ring .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized benzodioxole derivatives .
Scientific Research Applications
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER involves its interaction with specific molecular targets and pathways. The brominated benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The thiadiazole group may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features but lacking the bromine and thiadiazole groups.
4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: Another compound with a brominated benzodioxole moiety but different overall structure.
Eutylone: A synthetic cathinone with structural similarities to the benzodioxole ring.
Uniqueness
What sets (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the morpholine ring adds to its versatility in various applications.
Properties
IUPAC Name |
4-[4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O4S/c15-10-6-12-11(21-8-22-12)5-9(10)7-20-14-13(16-23-17-14)18-1-3-19-4-2-18/h5-6H,1-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZQYPXHGXRSNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2OCC3=CC4=C(C=C3Br)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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